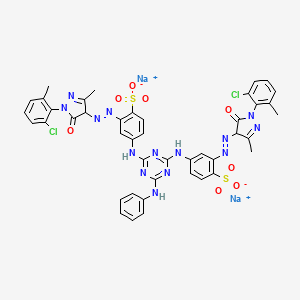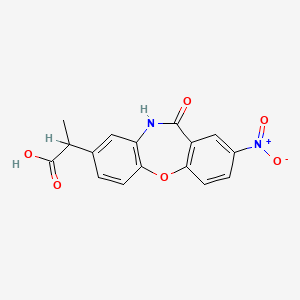
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is a complex organic compound belonging to the dibenzoxazepine family. This compound is notable for its unique tricyclic structure, which includes an oxazepine ring fused with two benzene rings. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces reaction time and improves yields .
Another approach involves the use of copper-catalyzed reactions, where 2-halophenols react with 2-(2-halophenyl)-1H-indoles in a one-pot synthesis. This method leverages the efficiency of copper catalysis to form the desired oxazepine ring system .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Its unique chemical structure makes it a candidate for developing new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with receptors and ion channels, modulating pain and inflammation responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydro-11-oxodibenz(b,f)oxepinacetic acid: Another member of the dibenzoxazepine family with similar anti-inflammatory properties.
2-(8-methyl-10,11-dihydro-11-oxodibenz(b,f)oxepin-2-yl)propionic acid: A non-steroidal anti-inflammatory drug with potent antipyretic activity.
Uniqueness
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid stands out due to its specific substitution pattern and the presence of a nitro group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
109790-30-9 |
|---|---|
Molekularformel |
C16H12N2O6 |
Molekulargewicht |
328.28 g/mol |
IUPAC-Name |
2-(8-nitro-6-oxo-5H-benzo[b][1,4]benzoxazepin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H12N2O6/c1-8(16(20)21)9-2-4-14-12(6-9)17-15(19)11-7-10(18(22)23)3-5-13(11)24-14/h2-8H,1H3,(H,17,19)(H,20,21) |
InChI-Schlüssel |
XVNNUQVAMNIJET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


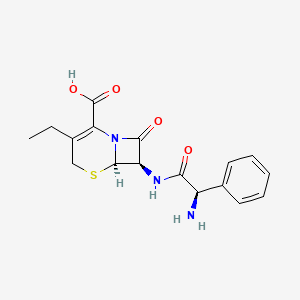
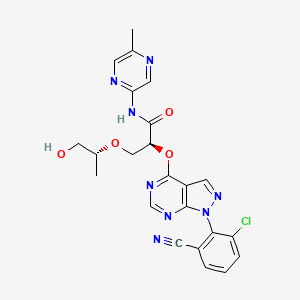

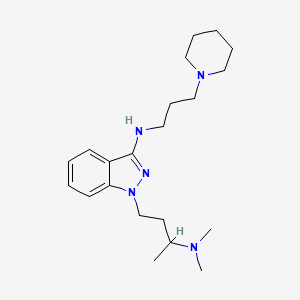
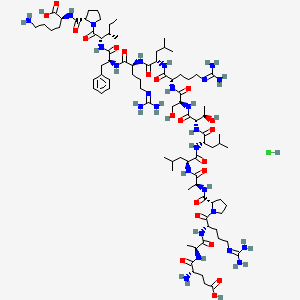
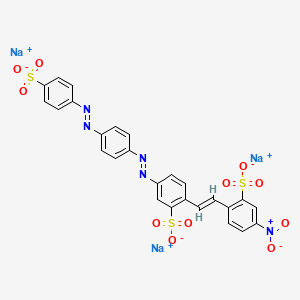

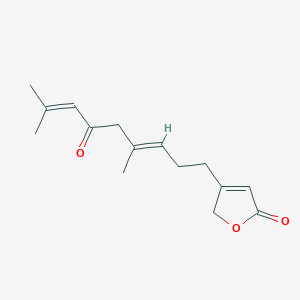
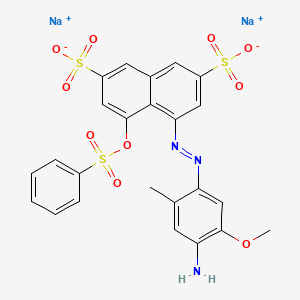
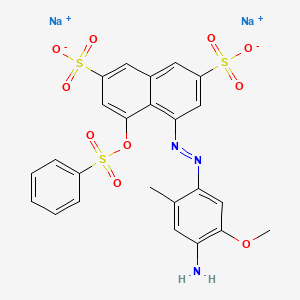
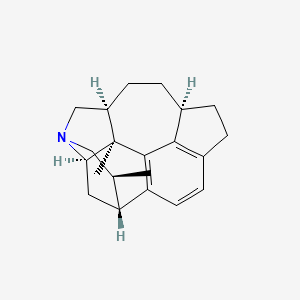
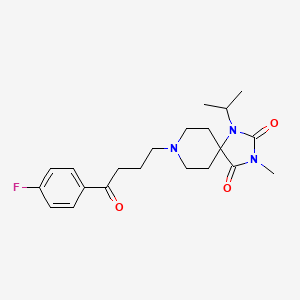
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)
